molecular formula C13H17NO3 B8731684 2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE

2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE

Cat. No.: B8731684
M. Wt: 235.28 g/mol
InChI Key: ZPMMTXKXKHIKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE is an organic compound that belongs to the class of phenyl acetates It is characterized by the presence of a tert-butylamino group attached to the carbonyl carbon of the phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE typically involves the reaction of phenyl acetate with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

Phenyl Acetate+Tert-Butyl Isocyanate2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE\text{Phenyl Acetate} + \text{Tert-Butyl Isocyanate} \rightarrow \text{this compound} Phenyl Acetate+Tert-Butyl Isocyanate→2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of phenyl acetate oxides.

    Reduction: Formation of 2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ALCOHOL.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group may play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butylcarbonylamino)phenylboronic acid
  • 2-(tert-Butoxycarbonylamino)phenylboronic acid

Uniqueness

2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE is unique due to the presence of the tert-butylamino group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

[2-(tert-butylcarbamoyl)phenyl] acetate

InChI

InChI=1S/C13H17NO3/c1-9(15)17-11-8-6-5-7-10(11)12(16)14-13(2,3)4/h5-8H,1-4H3,(H,14,16)

InChI Key

ZPMMTXKXKHIKLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure of Example 1 above and using 2-acetoxybenzoyl chloride and tert-butylamine, the title compound was prepared.
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